3-Methyl-2-(methylsulfanyl)-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
Description
Properties
CAS No. |
29877-79-0 |
|---|---|
Molecular Formula |
C8H9N3OS |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
3-methyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H9N3OS/c1-11-7(12)5-3-4-9-6(5)10-8(11)13-2/h3-4,9H,1-2H3 |
InChI Key |
BURKBWKGMBQYCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC=C2)N=C1SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-3-methyl-2-(methylthio)- typically involves the cyclo-condensation of 2-amino-1H-pyrrole-3-carboxamides with triethyl orthoesters. This reaction is carried out under reflux conditions for 6-8 hours . Another method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Alkylation Reactions
The methylsulfanyl group at position 2 and the nitrogen atoms in the pyrrolo-pyrimidine core serve as nucleophilic sites for alkylation. A key method involves reacting the compound with alkyl halides (e.g., methyl iodide, benzyl bromide) in dimethylformamide (DMF) using anhydrous potassium carbonate as a base.
Example Reaction:
Reactants :
-
3-Methyl-2-(methylsulfanyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
-
Benzyl bromide
Conditions :
-
Solvent: DMF
-
Base: K₂CO₃ (anhydrous)
-
Temperature: Room temperature
Product :
2-(Benzylsulfanyl)-3-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Yield : ~75% (estimated from analogous reactions in)
Mechanism:
The reaction proceeds via nucleophilic substitution (S<sub>N</sub>2), where the methylsulfanyl group is displaced by the benzyl group. The base deprotonates the thiol group, enhancing nucleophilicity .
Hydrazone Formation
The ketone group at position 4 reacts with hydrazines to form hydrazones, enabling the synthesis of bioactive derivatives.
Example Reaction:
Reactants :
-
This compound
-
Hydrazine hydrate
Conditions :
-
Solvent: Ethanol
-
Temperature: Reflux
Product :
4-Hydrazinylidene-3-methyl-2-(methylsulfanyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine
Application :
These hydrazones are intermediates for antiproliferative agents .
Oxidation of Methylsulfanyl Group
The methylsulfanyl group (-SMe) undergoes oxidation to sulfoxide (-SO) or sulfone (-SO₂) derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Example Reaction:
Reactants :
-
This compound
-
mCPBA
Conditions :
-
Solvent: Dichloromethane
-
Temperature: 0°C to room temperature
Product :
3-Methyl-2-(methylsulfonyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Yield : ~60% (based on analogous compounds in )
Significance :
Sulfone derivatives exhibit enhanced electrophilicity, improving interactions with biological targets like enzymes .
Ring Functionalization via Cyclization
The compound participates in cyclization reactions to form tricyclic derivatives, expanding its structural diversity.
Example Reaction:
Reactants :
-
This compound
-
Ethyl bromoacetate
Conditions :
-
Solvent: DMF
-
Base: NaH
-
Temperature: 80°C
Product :
7-Ethoxycarbonylmethyl-3-methyl-2-(methylsulfanyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Mechanism :
Alkylation followed by intramolecular cyclization forms a fused ring system .
Enzymatic Inhibition Mechanisms
The compound inhibits purine nucleoside phosphorylase (PNP), a therapeutic target for T-cell malignancies.
Key Interactions:
-
The methylsulfanyl group interacts with hydrophobic pockets in the PNP active site.
-
The pyrrolo-pyrimidine core mimics the natural substrate (inosine), competing for binding.
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (PNP inhibition) | 0.12 ± 0.03 μM | |
| Selectivity (vs CDK2) | >100-fold |
Stability Under Metabolic Conditions
Introduction of a methyl group at position 6 (pyrido[3,4-d]pyrimidine analogues) reduces hepatic metabolism by blocking cytochrome P450 recognition sites.
Comparative Data:
| Compound | HLM Half-Life (min) | Microsomal Stability | Source |
|---|---|---|---|
| Parent compound | 8.2 ± 1.5 | Low | |
| 6-Methyl derivative | 42.7 ± 6.1 | High |
Synthetic Routes and Scalability
Large-scale synthesis employs continuous flow reactors to optimize yield and purity.
| Step | Conditions | Yield |
|---|---|---|
| Alkylation | K₂CO₃, DMF, RT | 75% |
| Cyclization | NaH, DMF, 80°C | 68% |
| Oxidation | mCPBA, CH₂Cl₂, 0°C | 60% |
Scientific Research Applications
4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-3-methyl-2-(methylthio)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-3-methyl-2-(methylthio)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Deazahypoxanthine
- 5-Fluoro-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
- 4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-amino-7-(2-deoxy-2-fluoro-β-D-ribofuranosyl)-
Uniqueness
4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-3-methyl-2-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Methyl-2-(methylsulfanyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, also known as a member of the pyrrolopyrimidine family, exhibits a variety of biological activities that make it a compound of interest in medicinal chemistry. This article explores its biological properties, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 195.24 g/mol
- CAS Number : 29877-79-0
The structure combines a pyrrole ring fused to a pyrimidine ring, which is characteristic of many biologically active compounds in this class.
Anticancer Properties
Research indicates that derivatives of pyrrolopyrimidines, including this compound, have demonstrated significant anticancer activity. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study highlighted the structure–activity relationship (SAR) of similar compounds that revealed effective inhibition of cancer cell growth through targeted mechanisms on specific kinases involved in tumor progression .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. A review summarized recent developments in the synthesis and biological evaluation of pyrimidine derivatives for their anti-inflammatory potential. The anti-inflammatory effects were assessed through COX-1/COX-2 inhibition assays, demonstrating that certain derivatives could effectively reduce inflammation in preclinical models .
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Kinases : Many pyrrolopyrimidine derivatives act as inhibitors of kinases involved in signaling pathways critical for cancer cell survival and proliferation.
- Inflammatory Pathways : By modulating COX enzyme activity, these compounds may help alleviate inflammatory responses.
Case Studies and Research Findings
Synthesis Methods
The synthesis of this compound typically involves several organic reactions including:
- Condensation Reactions : Utilizing starting materials like substituted pyrimidines and thiols.
- Cyclization Processes : Forming the fused ring structure through cyclization methods under controlled conditions.
These synthetic routes are crucial for optimizing yield and purity for subsequent biological testing .
Q & A
Q. What are the common synthetic routes for preparing 3-Methyl-2-(methylsulfanyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one?
The compound is typically synthesized via cyclocondensation of α-halomethylketones (e.g., α-bromomethylbenzylketones) with 2,6-diamino-4-hydroxypyrimidine. This method, adapted from Secrist and Liu, involves refluxing in polar aprotic solvents like DMF, yielding regiospecific 6-substituted pyrrolo[2,3-d]pyrimidines . Alternative approaches use sodium acetate and water under reflux to reduce byproducts (e.g., furo[2,3-d]pyrimidines) and improve yields . Key intermediates, such as 6-(2,4-dichlorophenylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, are often chlorinated at the 4-position and functionalized with anilines for further derivatization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : For confirming regiochemistry and substituent positions (e.g., distinguishing C5-H singlets at ~5.1 ppm in pyrrolo-pyrimidines) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formulas and detect side products (e.g., monocyclic pyrimidines) .
- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O) and thioether (C-S) bonds .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and byproduct formation (e.g., Rf values in CHCl3/CH3OH systems) .
Q. What in vitro assays are used to evaluate its biological activity?
- MTT Assay : Standard for assessing cytotoxicity against cancer cell lines (e.g., U937, THP-1, Colo205) .
- Kinase Inhibition Assays : Evaluates potency against targets like VEGFR-2 (IC50 comparisons with standards such as semaxanib) .
- Enzyme Inhibition Studies : Measures competitive inhibition constants (Ki) for enzymes like xanthine oxidase (e.g., Ki = 120 µM for a methylthio analog) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts like furo[2,3-d]pyrimidines during synthesis?
- Solvent and Catalyst Selection : Replace DMF with aqueous sodium acetate under reflux to suppress furo-pyrimidine formation, reducing reaction time from 72 hours to 6–12 hours .
- Halogen Substitution : Use α-bromomethylketones instead of α-chloromethylketones to favor pyrrolo-pyrimidine cyclization .
- Purification Strategies : Employ column chromatography (silica gel) with CHCl3/CH3OH gradients to separate major products (e.g., 44% yield of pyrrolo-pyrimidines) from minor byproducts .
Q. How to resolve contradictions in biological activity data across different cancer cell lines?
- Multi-Assay Validation : Combine MTT assays with apoptosis markers (e.g., caspase-3 activation) and kinase profiling to distinguish cytotoxic mechanisms .
- Cell Line-Specific Factors : Consider differential expression of targets like HER4 or VEGFR-2 in cell models (e.g., Colo205 vs. U937) .
- Dose-Response Analysis : Perform IC50 titrations to account for potency variations (e.g., 100-fold differences compared to semaxanib) .
Q. What structural modifications enhance selectivity towards specific kinase targets like VEGFR-2?
- N4-Phenyl Substitutions : Electron-withdrawing groups (e.g., 3-bromo or 3-chloro on the anilino moiety) improve VEGFR-2 inhibition by 8–40-fold .
- 2-NH2 Retention : Maintaining the 2-amino group preserves multi-kinase inhibition (e.g., PDGFR, c-Kit), while its removal restricts activity to VEGFR-2 .
- Methylsulfanyl vs. Methoxy : The methylsulfanyl group at position 2 enhances hydrophobic interactions in kinase active sites compared to bulkier substituents .
Q. What in vivo models validate the antitumor efficacy of this compound?
- Orthotopic Mouse Models : Implant human cancer cells (e.g., melanoma) into anatomically relevant sites to assess tumor growth, angiogenesis (CD31 staining), and metastasis .
- Dosing Regimens : Administer compounds intraperitoneally (e.g., 50 mg/kg/day) and monitor tumor volume via caliper measurements or bioluminescence .
- Biomarker Analysis : Quantify plasma VEGF levels or phosphorylated VEGFR-2 in tumor tissues to confirm target engagement .
Q. How does the methylsulfanyl group influence inhibitory activity compared to other substituents?
- Electron-Donating Effects : The methylsulfanyl group increases electron density at position 2, enhancing π-stacking with kinase ATP-binding pockets (e.g., HER4, VEGFR-2) .
- Steric Considerations : Smaller substituents (e.g., methylsulfanyl vs. benzyl) reduce steric hindrance, improving binding affinity .
- Metabolic Stability : Sulfur-containing groups may resist oxidative metabolism better than oxygen analogs, prolonging half-life in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
